

The Discovery and History of Hydrogen Polysulfides: A Technical Guide

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Authored for: Researchers, Scientists, and Drug Development Professionals December 15, 2025

Executive Summary

For over two centuries, the sulfur-containing gas hydrogen sulfide (H_2S) was known primarily for its toxicity. However, the discovery of its endogenous production in mammals in 1989 sparked a paradigm shift, recasting it as a crucial gasotransmitter. More recent investigations have unveiled a deeper layer of complexity: hydrogen polysulfides (H_2S_n , $n>1$), once obscure chemical curiosities, are now emerging as the primary mediators of many biological effects previously attributed to H_2S . These sulfane sulfur species are more potent and nucleophilic than H_2S and are central to redox signaling and cellular protection. This technical guide provides an in-depth exploration of the historical journey of polysulfides, from ancient alchemical mixtures to their modern-day recognition as pivotal signaling molecules. It details their quantitative properties, key experimental methodologies for their synthesis and detection, and the intricate signaling pathways through which they exert their profound physiological effects.

A Journey Through Time: The History of Polysulfides

Ancient Origins to Chemical Discovery

The history of polysulfides predates modern chemistry. Mixtures containing alkali metal polysulfides, known as "liver of sulfur" (hepar sulphuris) due to their brownish-red, liver-like appearance, were used in ancient Egypt for medicinal purposes and by Graeco-Egyptian alchemists for creating golden patinas on metals.[1][2][3][4] These reactive sulfur mixtures were unknowingly part of the experimental landscape for centuries.

The modern chemical story begins with the formal discovery of hydrogen sulfide (H_2S). In 1777, the Swedish chemist Carl Wilhelm Scheele is credited with first synthesizing and characterizing the gas, which he produced by reacting acid with metal sulfides, including polysulfides.[5][6][7] For the next 200 years, H_2S was studied almost exclusively as a poisonous environmental and industrial gas, notorious for its rotten-egg smell and its ability to inhibit cellular respiration.[5][8]

The Biological Awakening: From Toxin to Endogenous Messenger

The perception of H_2S began to change dramatically in the late 20th century. In 1989, Warena and colleagues detected significant, endogenously produced levels of sulfide in the mammalian brain, reporting concentrations between 50 and 160 $\mu\text{mol/L}$. [9][10][11][12] This seminal discovery proposed a physiological role for a molecule long considered only a toxin, paving the way for its recognition as the third gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO).

The Modern Era: Polysulfides Emerge as the Primary Mediators

As research into H_2S biology intensified, a new understanding began to form: H_2S itself might be a precursor to the true signaling molecules. It is now recognized that hydrogen polysulfides (H_2S_n) and related persulfides (R-SSH) are key players.[9][11] These species can be generated enzymatically by 3-mercaptopyruvate sulfurtransferase (3MST) or through the oxidation of H_2S . [11] Evidence suggests that polysulfides are more potent activators of key signaling targets, such as the TRPA1 ion channel, than H_2S itself. Much of what was once termed "H₂S signaling" is now being re-evaluated as the biology of hydrogen polysulfides.

Quantitative and Physicochemical Properties

Understanding the function of hydrogen polysulfides requires a grasp of their fundamental properties and concentrations in biological systems.

Table 1: Physicochemical Properties of Hydrogen Polysulfides

Property	H ₂ S ₂	H ₂ S ₃	H ₂ S ₄	Reference
Appearance (20°C)	Yellow Liquid	Yellow Liquid	Yellow Liquid	
Boiling Point (°C)	70	170	240	
Freezing Point (°C)	-90	-53	-85	
pKa ₁	5.0	4.2	3.8	
pKa ₂	9.7	7.5	6.3	

Table 2: Endogenous Concentrations of Sulfide and Polysulfides

Analyte	Tissue / Fluid	Concentration Range (μM)	Detection Method	Reference
Sulfide ($\text{H}_2\text{S}/\text{HS}^-$)	Rat Brain Tissue	50 - 160	Gas Dialysis/Ion Chrom.	[12]
Polysulfides	Human Plasma	$\sim 8,000$	EMSP-MB Assay	[9]
Polysulfides	Human Saliva	~ 120	EMSP-MB Assay	[9]
Polysulfides	Human Tears	$\sim 1,100$	EMSP-MB Assay	[9]
Polysulfides	Murine Endothelial Cells	Nanomolar Range	LC-MS/MS with SSP4 Probe	[5][6]
Reactive Sulfide	Rat Blood (Baseline)	0.4 - 0.9	HPLC-FLD (mBB Deriv.)	

Note: Early measurements of brain sulfide are considered by some to be overestimates.

Table 3: Selected Reaction Rate Constants

Reactants (at pH 7.4)	Product(s)	Rate Constant (k , $\text{M}^{-1}\text{s}^{-1}$)	Reference
$\text{H}_2\text{S} + \text{H}_2\text{O}_2$	HSOH	0.73	
$\text{H}_2\text{S} + \text{Peroxynitrite}$	HSOH	4.8×10^3	
$\text{H}_2\text{S} + \text{Hypochlorite}$	HSCl	8×10^7	
$\text{HSOH}/\text{HSCl} + \text{HS}^-$	H_2S_2	1×10^5	

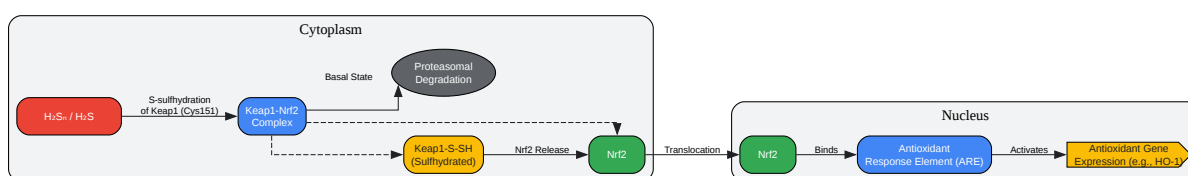
Core Signaling Pathways of Hydrogen Polysulfides

Hydrogen polysulfides exert their effects by modifying specific cysteine residues on target proteins, a process known as S-sulphydration or persulfidation. This post-translational

modification can dramatically alter protein function and activate critical signaling cascades.

The Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is bound by Keap1, which targets it for degradation. Polysulfides S-sulfhydrylate a key cysteine residue on Keap1 (Cys151), inducing a conformational change that liberates Nrf2.[3] Nrf2 then translocates to the nucleus to activate the expression of a suite of antioxidant and cytoprotective genes.[2][8]

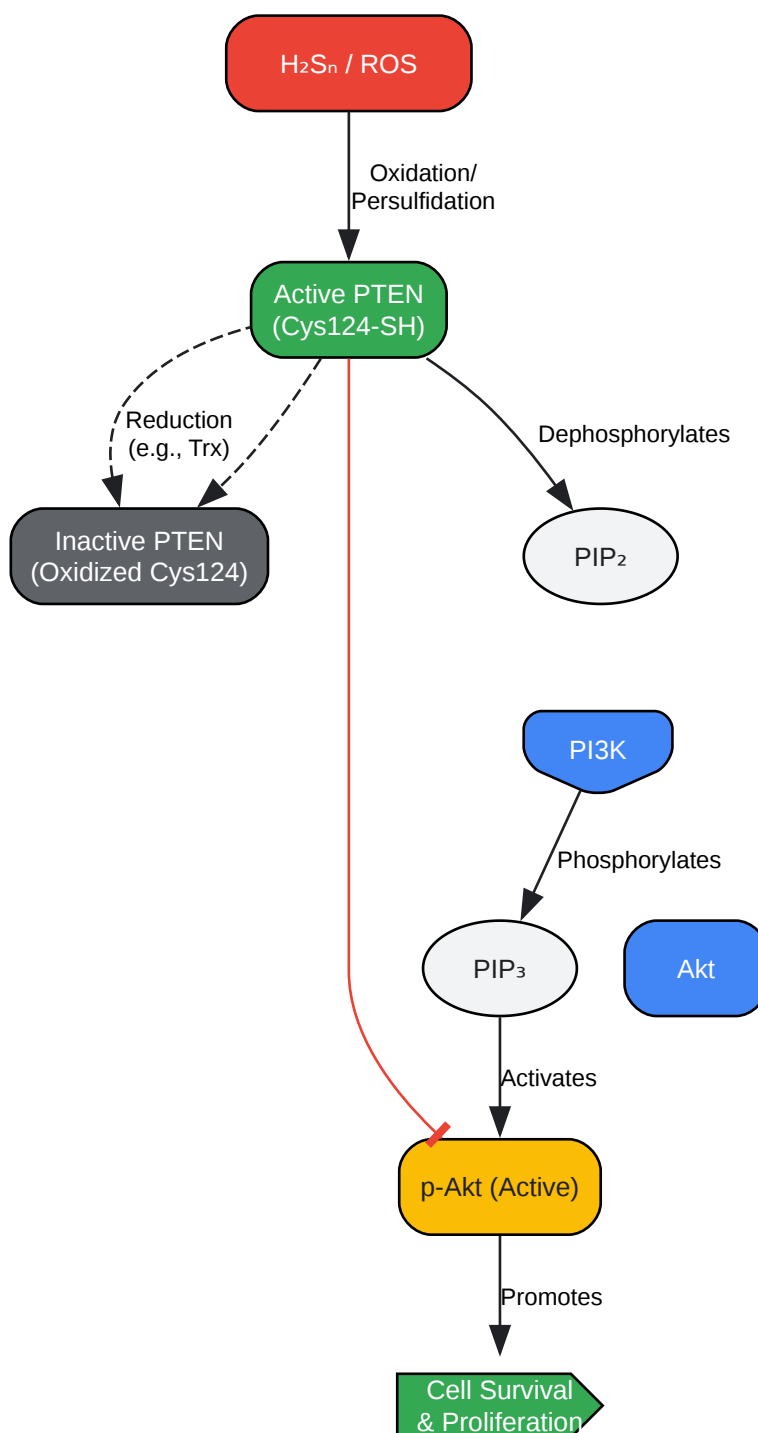


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Fig. 1: H₂S_n-mediated activation of the Nrf2 antioxidant pathway.

Regulation of the PTEN/Akt Tumor Suppressor Pathway

The phosphatase and tensin homolog (PTEN) is a critical tumor suppressor that negatively regulates the pro-survival PI3K/Akt signaling pathway. Reactive oxygen and sulfur species can reversibly oxidize and inactivate PTEN by modifying its catalytic cysteine (Cys124), often through the formation of a disulfide bond with another internal cysteine (Cys71). This inactivation of PTEN allows for the accumulation of PIP₃ and subsequent activation of the downstream kinase Akt, promoting cell survival. Endogenous polysulfides are potent regulators of this pathway.

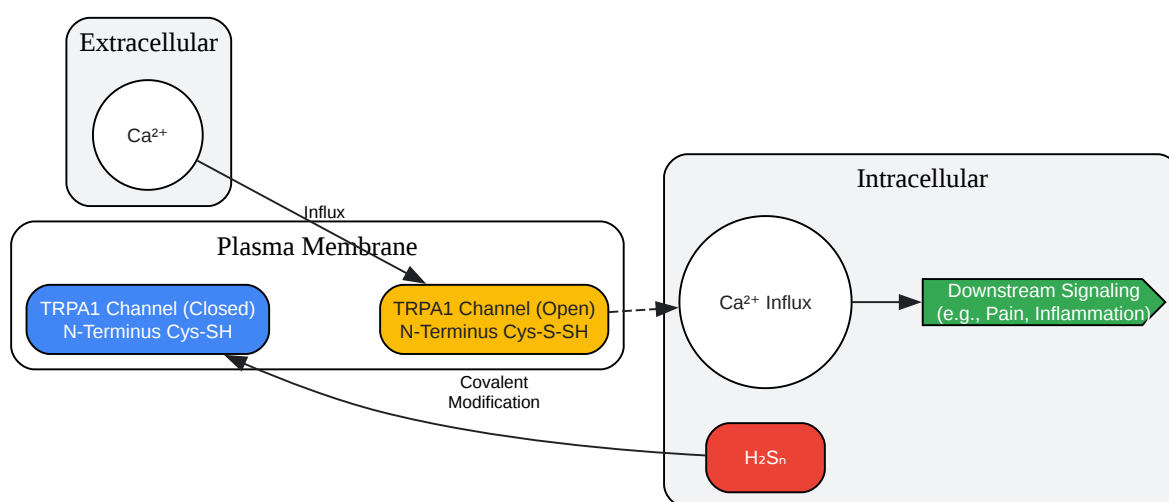


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Fig. 2: Redox regulation of the PTEN/Akt signaling pathway by H₂S_n.

Activation of TRPA1 Ion Channels

Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel found primarily on sensory neurons that acts as a sensor for noxious chemical stimuli. Polysulfides are exceptionally potent activators of TRPA1, significantly more so than H_2S .^{[1][7]} They act by covalently modifying highly reactive cysteine residues located in the N-terminal cytoplasmic domain of the channel.^{[1][7]} This modification induces a conformational change, opening the channel pore and allowing an influx of Ca^{2+} , which triggers downstream signaling events like pain sensation and neurogenic inflammation.



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Fig. 3: Activation of the TRPA1 ion channel by intracellular H_2S_n .

Key Experimental Methodologies

Reliable methods for the synthesis and detection of polysulfides are crucial for advancing research in this field.

Synthesis of Polysulfide Donors: Sodium Polysulfides (Na_2S_n)

Aqueous solutions of sodium polysulfides (e.g., Na_2S_2 , Na_2S_3 , Na_2S_4) are commonly used as donors for in vitro studies. They can be readily prepared from sodium sulfide (Na_2S) and elemental sulfur.

Protocol: Preparation of Aqueous Sodium Polysulfide (Na_2S_n)

- Objective: To prepare a stock solution of a specific sodium polysulfide (e.g., 100 mM Na_2S_3).
- Materials:
 - Sodium sulfide nonahydrate ($\text{Na}_2\text{S} \cdot 9\text{H}_2\text{O}$)
 - Elemental sulfur (S_8) powder
 - Deionized water, thoroughly deoxygenated by sparging with nitrogen or argon gas for at least 30 minutes.
 - Inert atmosphere (glove box or nitrogen/argon line).
- Procedure:
 - All operations should be performed under an inert atmosphere to prevent oxidation.[\[8\]](#)
 - To prepare Na_2S_n , sodium sulfide and elemental sulfur are combined in a molar ratio of 1: (n-1). For Na_2S_3 , the ratio is 1 mole Na_2S to 2 moles of elemental sulfur (S).
 - Example Calculation for 10 mL of 100 mM Na_2S_3 :
 - Moles of Na_2S_3 needed: $0.1 \text{ M} \times 0.010 \text{ L} = 0.001 \text{ moles}$.
 - Mass of $\text{Na}_2\text{S} \cdot 9\text{H}_2\text{O}$ (MW: 240.18 g/mol): $0.001 \text{ mol} \times 240.18 \text{ g/mol} = 0.240 \text{ g}$.
 - Moles of elemental sulfur (S) needed: $0.001 \text{ mol Na}_2\text{S} \times 2 = 0.002 \text{ moles S}$.
 - Mass of sulfur (AW: 32.06 g/mol): $0.002 \text{ mol} \times 32.06 \text{ g/mol} = 0.064 \text{ g}$.
 - Weigh the calculated amounts of $\text{Na}_2\text{S} \cdot 9\text{H}_2\text{O}$ and elemental sulfur powder and add them to a glass vial.
 - Add the desired volume of deoxygenated deionized water (e.g., 10 mL).
 - Seal the vial and stir the mixture vigorously at room temperature until the elemental sulfur is completely dissolved. The solution will turn a characteristic yellow-orange color.[\[5\]](#)[\[8\]](#)

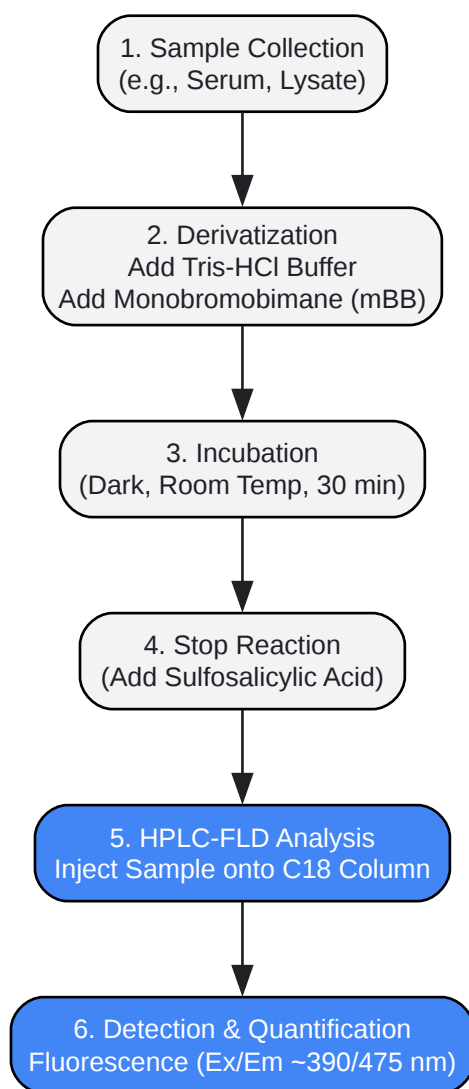
- The resulting solution should be used fresh, as polysulfides are susceptible to degradation. Store under an inert atmosphere and protect from light.^[1]

Detection and Quantification of Biological Polysulfides

The "gold standard" for detecting reactive sulfur species, including polysulfides, involves derivatization with monobromobimane (mBB) followed by separation and detection via High-Performance Liquid Chromatography (HPLC) with a fluorescence detector (FLD) or tandem mass spectrometry (MS/MS).

Protocol: Polysulfide Detection via mBB Derivatization and HPLC-FLD

- Objective: To quantify polysulfides in a biological sample (e.g., serum, cell lysate).
- Principle: mBB is a thiol-reactive reagent that forms a stable, fluorescent adduct with sulfide and the terminal sulfane sulfur of polysulfides. The resulting derivatives (e.g., S(Bim)₂, S₂(Bim)₂) can be separated by reverse-phase HPLC and quantified by their fluorescence.
- Workflow Diagram:



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Fig. 4: Experimental workflow for polysulfide detection using mBB derivatization.

- Detailed Procedure (Adapted from):
 - Reagent Preparation:
 - Tris-HCl Buffer: Prepare a 200 mM Tris-HCl buffer containing 0.1 mM DTPA, adjust pH to 9.5.
 - mBB Solution: Prepare a 1.5 mM solution of monobromobimane in acetonitrile.
 - Stop Solution: Prepare a 200 mM solution of 5-sulfosalicylic acid in water.

- Derivatization:
 - In a microcentrifuge tube, mix 30 μ L of the biological sample (or standard) with 70 μ L of Tris-HCl buffer.
 - Add 50 μ L of the 1.5 mM mBB solution.
 - Immediately cap the tube, vortex vigorously for 5-10 seconds.
 - Incubate the mixture in the dark at room temperature for 30 minutes.
- Reaction Quenching:
 - Stop the reaction by adding 50 μ L of the 200 mM 5-sulfosalicylic acid solution.
 - Vortex for 5 seconds.
 - Centrifuge the sample to pellet any precipitated proteins.
- HPLC Analysis:
 - Transfer the supernatant to an HPLC vial.
 - Inject the sample onto a C18 reverse-phase column.
 - Use a gradient elution with a mobile phase consisting of (A) water + 0.1% formic acid and (B) acetonitrile + 0.1% formic acid.
 - Detect the bimeane adducts using a fluorescence detector set to an excitation wavelength of approximately 390 nm and an emission wavelength of approximately 475 nm.
 - Quantify peaks by comparing their area to a standard curve generated with known concentrations of Na₂S_n standards.

Conclusion and Future Directions

The journey to understand hydrogen polysulfides has been one of rediscovery, transforming these molecules from ancient remedies and chemical reagents into central players in modern redox biology. It is now clear that H_2S_n species are not merely derivatives of H_2S but are potent signaling molecules in their own right, regulating fundamental cellular processes through protein S-sulfhydration.

For researchers and drug development professionals, this new paradigm offers exciting opportunities. Targeting the enzymes that produce polysulfides or developing novel polysulfide-donating drugs could provide new therapeutic avenues for diseases rooted in oxidative stress and redox dysregulation, including neurodegenerative disorders, cardiovascular disease, and cancer. The continued development of more sensitive and specific detection methods will be paramount in untangling the complex interplay of different polysulfide species in health and disease. The ancient "liver of sulfur" has found new life, and its secrets are only just beginning to be revealed.

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